![molecular formula C15H18N2O2S2 B2971856 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1705439-49-1](/img/structure/B2971856.png)
7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
The compound “7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains a furan ring, a thiophene ring, and a thiazepane ring, which are all heterocyclic compounds . The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2), which is often involved in protein structures .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan and thiophen rings might be introduced using palladium-catalyzed coupling reactions . The thiazepane ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophen rings are five-membered rings with one heteroatom (oxygen in furan, sulfur in thiophen), while thiazepane is a seven-membered ring with one nitrogen and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the polar carboxamide group. For example, the furan and thiophen rings might undergo electrophilic aromatic substitution . The carboxamide group could participate in various reactions, such as hydrolysis or reduction .Scientific Research Applications
Synthesis and Reactivity
The compound 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a chemically complex molecule that could be involved in various synthesis and reactivity studies. Research in similar compounds demonstrates the potential for this compound in the synthesis of heterocyclic structures, which are critical in medicinal chemistry. For instance, compounds with furan and thiophene moieties have been synthesized for their unique chemical properties and potential applications in drug development and materials science. One study detailed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the methods for integrating furan and thiophene derivatives into complex heterocyclic systems (А. Aleksandrov & М. М. El’chaninov, 2017).
Antimicrobial Activity
The antimicrobial activity of compounds containing furan and thiophene moieties has been explored, suggesting potential applications for 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide in this field. A study reported the design, synthesis, and in vitro antimicrobial evaluation of furan/thiophene-1,3-benzothiazin-4-one hybrids, revealing that some synthesized compounds showed good activity against a range of bacteria and yeasts (Łukasz Popiołek, Anna Biernasiuk, & A. Malm, 2016).
Electrophilic Substitution Reactions
The reactivity of furan and thiophene derivatives under conditions of electrophilic substitution has been extensively studied. These reactions are crucial for functionalizing these rings and could be relevant for further derivatization of 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide. Research into furan-2-yl and thiophen-2-yl derivatives undergoing various electrophilic substitution reactions provides insights into how these moieties react under different chemical conditions, thereby offering a pathway for creating a wide array of functionalized compounds for further application in synthesis and drug development (A. Aleksandrov & M. Elchaninov, 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds containing furan and thiophene rings are often involved in interactions with biological macromolecules such as proteins and enzymes due to their aromatic nature and ability to participate in pi stacking interactions .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi stacking. The presence of the carboxamide group could potentially allow for hydrogen bonding with the target .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific target of the compound. Furan and thiophene-containing compounds have been implicated in a variety of biological pathways, including those involved in signal transduction, enzyme inhibition, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its size, polarity, and the presence of functional groups. The carboxamide group might enhance solubility, potentially aiding absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific target and pathway affected. This could range from the inhibition of a particular enzyme, leading to decreased production of a specific metabolite, to the activation of a signaling pathway, leading to changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially lead to degradation of the compound, reducing its efficacy .
properties
IUPAC Name |
7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(16-11-12-3-2-9-20-12)17-6-5-14(21-10-7-17)13-4-1-8-19-13/h1-4,8-9,14H,5-7,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIRMHOKFFHHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
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